molecular formula C7H10OS B6161483 2-(5-methylthiophen-3-yl)ethan-1-ol CAS No. 1313189-32-0

2-(5-methylthiophen-3-yl)ethan-1-ol

Cat. No.: B6161483
CAS No.: 1313189-32-0
M. Wt: 142.2
InChI Key:
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Description

2-(5-Methylthiophen-3-yl)ethan-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a thiophene ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylthiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-methylthiophene-3-carboxaldehyde with a suitable reducing agent to yield the corresponding alcohol. For example, the reduction can be carried out using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol under mild conditions.

Another synthetic route involves the Grignard reaction, where 5-methylthiophene-3-bromide reacts with ethylene oxide in the presence of a magnesium catalyst to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding thiophene derivative with a saturated side chain.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 2-(5-Methylthiophen-3-yl)ethanal or 2-(5-Methylthiophen-3-yl)ethanoic acid.

    Reduction: 2-(5-Methylthiophen-3-yl)ethane.

    Substitution: 2-(5-Bromo-5-methylthiophen-3-yl)ethan-1-ol.

Scientific Research Applications

2-(5-Methylthiophen-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(5-methylthiophen-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways or modulate receptor activity in the nervous system. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methylthiophen-2-yl)ethan-1-ol: Similar structure but with the ethan-1-ol group at the 2-position of the thiophene ring.

    2-(5-Methylthiophen-3-yl)ethanal: The aldehyde derivative of the compound.

    2-(5-Methylthiophen-3-yl)ethanoic acid: The carboxylic acid derivative of the compound.

Uniqueness

2-(5-Methylthiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the ethan-1-ol group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

1313189-32-0

Molecular Formula

C7H10OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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